4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
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Overview
Description
4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is an intriguing compound known for its unique structural elements, which include fluorine and pyridine rings. These structural features make it particularly interesting in various fields of scientific research, such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic synthesis procedures. These steps may include the formation of intermediate compounds, followed by their conversion into the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the complex chemical processes. Efficient purification techniques such as crystallization, distillation, or chromatography are employed to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions including:
Oxidation: : Typically involves the addition of oxygen or the removal of hydrogen.
Reduction: : Involves the addition of hydrogen or removal of oxygen.
Substitution: : Replacement of one atom or group of atoms with another.
Hydrolysis: : Reaction with water, often breaking down the compound into simpler components.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Solvents: : Organic solvents like dichloromethane or ethanol.
Catalysts: : Metal catalysts such as palladium or platinum.
Major Products Formed
The products formed depend on the specific reaction and conditions. For instance, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with fewer double bonds or lower oxidation states.
Scientific Research Applications
4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine finds applications across various fields:
Chemistry: : Used as a building block in synthetic organic chemistry for the development of new molecules and materials.
Biology: : Employed in biological assays to study interactions with enzymes or receptors.
Medicine: : Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: : Utilized in the production of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine exerts its effects can vary depending on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group and pyridine rings play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[(5-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
4-(3-{[(5-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Uniqueness
The presence of the fluorine atom in 5-fluoropyridin-2-yl imparts unique chemical properties such as increased stability and specific interactions with biological targets. This fluorination often enhances the compound's efficacy and selectivity in research and industrial applications, distinguishing it from its chlorinated or brominated analogs.
There you have it—a detailed dive into the world of 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine! Is there anything else you need to know?
Properties
IUPAC Name |
4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O/c17-12-1-2-15(22-8-12)24-10-11-4-6-23(9-11)13-3-5-21-14(7-13)16(18,19)20/h1-3,5,7-8,11H,4,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWRBZXDDIJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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